pyrrolo[1,2-a]quinoxalin-4(5H)-one

Catalog No.
S779106
CAS No.
6025-68-9
M.F
C11H8N2O
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pyrrolo[1,2-a]quinoxalin-4(5H)-one

CAS Number

6025-68-9

Product Name

pyrrolo[1,2-a]quinoxalin-4(5H)-one

IUPAC Name

5H-pyrrolo[1,2-a]quinoxalin-4-one

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C11H8N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-7H,(H,12,14)

InChI Key

LINHQLFBBDHSEJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C3=CC=CN23

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=CC=CN23

Synthesis and Characterization:

Pyrrolo[1,2-a]quinoxalin-4(5H)-one, also known as 4(5H)-pyrrolo[1,2-a]quinoxalinone, is a heterocyclic compound with the chemical formula C₁₁H₈N₂O. Its synthesis has been reported in several scientific publications, often involving the condensation of various starting materials like o-phenylenediamine, maleic anhydride, and various substituted pyrroles. [, ]

Potential Biological Activities:

Several studies have investigated the potential biological activities of pyrrolo[1,2-a]quinoxalin-4(5H)-one and its derivatives. These studies suggest various potential applications, including:

  • Antimicrobial activity: Some studies have shown that pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives exhibit antibacterial and antifungal properties. [, ]
  • Antioxidant activity: Research suggests that some derivatives of this compound possess antioxidant properties, potentially offering protection against oxidative stress-related diseases. []
  • Kinase inhibition: Certain studies have explored the potential of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as kinase inhibitors, which could be relevant in cancer research. []

Pyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound characterized by its unique bicyclic structure, which includes a pyrrole and a quinoxaline moiety. Its molecular formula is C₁₁H₈N₂O, and it features a nitrogen-containing ring system that contributes to its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.

, including:

  • Dehydrogenation Reactions: The conversion of precursors like o-phenylenediamine and dialkyl acetylenedicarboxylates can yield pyrrolo[1,2-a]quinoxalin-4(5H)-one through one-pot synthesis methods .
  • Oxidative Coupling: This method involves the coupling of methyl arenes with 1-(2-aminophenyl) pyrroles, facilitated by iron catalysts to synthesize derivatives of pyrrolo[1,2-a]quinoxaline .
  • Three-Component Reactions: These reactions involve 1-substituted benzimidazoles reacting with ethyl bromoacetate and electron-deficient alkynes, leading to the formation of various pyrrolo[1,2-a]quinoxalin-4(5H)-ones .

Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have shown significant biological activity, particularly as inhibitors of Bruton's tyrosine kinase (BTK), which is relevant in the treatment of certain cancers and autoimmune diseases. Recent studies have highlighted their selective inhibition capabilities, making them promising candidates for drug development .

Several synthesis methods have been developed for pyrrolo[1,2-a]quinoxalin-4(5H)-one:

  • One-Pot Synthesis: Utilizing benzene-1,2-diamine with acetylenedicarboxylates and β-nitrostyrene allows for efficient production of the compound .
  • Iron-Catalyzed Synthesis: This method employs oxidative coupling techniques to form the compound from readily available starting materials .
  • Three-Component Reactions: Combining different reagents such as benzimidazoles and alkynes under specific conditions yields various derivatives .

Pyrrolo[1,2-a]quinoxalin-4(5H)-one has potential applications in:

  • Cancer Treatment: Its ability to inhibit BTK makes it suitable for developing therapies against malignancies such as leukemia and lymphoma .
  • Neurological Disorders: Some derivatives are being explored for their neuroprotective effects, potentially aiding in conditions like Alzheimer's disease.

Research on the interactions of pyrrolo[1,2-a]quinoxalin-4(5H)-one with biological targets has revealed its potential as a selective inhibitor. Studies indicate that it may interact favorably with kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in malignant cells . Further interaction studies are essential to fully understand its mechanism of action and optimize its therapeutic efficacy.

Pyrrolo[1,2-a]quinoxalin-4(5H)-one shares structural similarities with several other compounds but stands out due to its unique nitrogenous ring system and specific biological activities. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
QuinoxalineContains a quinoxaline structureLacks the pyrrole component
PyrroloquinolineSimilar bicyclic structureDifferent nitrogen arrangement
Indole DerivativesContains indole ringVaries in biological activity
BenzodiazepinesContains fused benzene and diazepine ringsPrimarily used for CNS effects

Pyrrolo[1,2-a]quinoxalin-4(5H)-one's distinct composition and pharmacological profile make it a unique entity among these compounds, particularly in its targeted therapeutic applications against specific diseases.

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Pyrrolo[1,2-a]quinoxalin-4(5H)-one

Dates

Modify: 2023-08-15

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